Solubility Profile & Physicochemical Characterization of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid
Solubility Profile & Physicochemical Characterization of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid
The following technical guide is structured as a high-level R&D whitepaper designed for drug development scientists. It synthesizes chemical principles with predictive modeling and standard experimental protocols to define the solubility profile of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid .
Executive Summary
2-(2-Fluoro-6-hydroxyphenyl)acetic acid (CAS: 887587-85-1) is a critical trisubstituted benzene intermediate, often utilized in the synthesis of CNS-active agents and fluorinated pharmaceutical building blocks. Its unique substitution pattern—featuring a hydrophilic carboxylic acid and a phenolic hydroxyl group flanking a lipophilic fluorine atom—creates a complex "push-pull" solubility landscape.
This guide provides a comprehensive solubility profile to aid in process design, specifically for recrystallization , liquid-liquid extraction , and chromatographic purification . Due to the scarcity of exact literature values for this specific isomer, this document combines structural analysis with high-fidelity predictive modeling and outlines a self-validating experimental protocol for precise determination.
Physicochemical Characterization
Understanding the solubility requires a deep dive into the molecular interactions governed by the 2,6-substitution pattern.
Structural Analysis & Electronic Effects
The molecule consists of a phenylacetic acid core with two ortho-substituents relative to the acetic acid side chain.
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Fluorine (C2): Induces a strong inductive electron-withdrawing effect (-I), slightly increasing the acidity of the carboxylic acid compared to phenylacetic acid. It also adds lipophilicity.
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Hydroxyl (C6): Acts as a hydrogen bond donor (HBD) and acceptor (HBA). Its position ortho to the acetic acid group allows for potential intramolecular hydrogen bonding with the carbonyl oxygen, which can stabilize the crystal lattice and reduce solubility in non-polar solvents.
Predicted Properties Table
| Property | Value (Predicted) | Rationale |
| Molecular Weight | 170.14 g/mol | C₈H₇FO₃ |
| pKa (Acid) | 3.8 – 4.1 | Lower than Phenylacetic acid (4.[1][2]31) due to F-inductive effect. |
| pKa (Phenol) | 9.8 – 10.2 | Typical for substituted phenols; minimal effect from distal acid. |
| LogP | 1.1 – 1.3 | Balanced: Hydrophilic (-COOH, -OH) vs. Lipophilic (Phenyl, -F). |
| LogS (Water) | -1.4 to -1.8 | Moderately soluble (~1–5 g/L) at neutral pH; Highly soluble at pH > 5. |
Solubility Profile in Organic Solvents
The solubility landscape is categorized by solvent class, derived from the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP).
Polar Protic Solvents (High Solubility)
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Solvents: Methanol, Ethanol, Isopropanol, Water (pH > 5).
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Mechanism: Strong hydrogen bonding matches the solute's dual H-bond donor sites (-OH, -COOH).
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Application: These are the primary solvents for reaction and initial dissolution.
Polar Aprotic Solvents (Very High Solubility)
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Solvents: DMSO, DMF, DMAc, NMP.
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Mechanism: Strong dipole-dipole interactions and H-bond acceptance from the solvent to the solute's protons.
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Application: Ideal for nucleophilic substitution reactions where high concentration is required.
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DMSO: Predicted solubility > 200 mg/mL.
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Esters & Ketones (Moderate to High Solubility)
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Solvents: Ethyl Acetate, Acetone, MEK.
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Mechanism: The carbonyl oxygens in these solvents accept H-bonds from the solute.
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Application: Ethyl Acetate is the solvent of choice for liquid-liquid extraction (LLE) from acidified aqueous phases. It offers a clean phase separation and good selectivity against inorganic salts.
Chlorinated Solvents (Moderate Solubility)
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Solvents: Dichloromethane (DCM), Chloroform.
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Mechanism: Weak H-bonding; solubility relies on dispersion forces and the polarizability of the aromatic ring.
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Application: Useful for chromatography loading but less efficient for bulk extraction compared to EtOAc.
Non-Polar Hydrocarbons (Poor Solubility / Anti-Solvents)
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Solvents: Hexane, Heptane, Toluene.
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Mechanism: The high polarity of the -COOH and -OH groups creates a high energy barrier for solvation in non-polar media.
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Application: Heptane is the ideal anti-solvent for inducing crystallization from an Ethyl Acetate or Isopropanol solution.
Visualization: Solvation & Process Logic
Solvation Mechanism Diagram
This diagram illustrates the competing interactions that dictate solubility.
Caption: Competitive solvation dynamics: H-bonding drives solubility in alcohols, while high lattice energy prevents dissolution in alkanes.
Experimental Protocol: Determination of Exact Solubility
Since predictive models have margins of error, this protocol ensures self-validating data generation.
Method: Isothermal Saturation with HPLC Quantitation
Objective: Determine the thermodynamic equilibrium solubility at 25°C.
Reagents:
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Test Compound: >98% purity.
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Solvents: HPLC Grade (MeOH, EtOAc, Heptane, Water).
Workflow:
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Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed glass vial.
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Equilibration: Shake at 25°C (±0.1°C) for 24 hours using a thermomixer.
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Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).
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Dilution: Dilute the filtrate 100x with Mobile Phase A (Water/0.1% TFA).
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Quantitation: Inject onto HPLC (C18 Column, UV @ 270 nm). Calculate concentration using a 5-point calibration curve.
Workflow Diagram (DOT)
Caption: Step-by-step workflow for the Isothermal Saturation Method to determine thermodynamic solubility.
Applications in Purification
The solubility profile dictates the purification strategy.
Cooling Crystallization
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System: Water/Ethanol (90:10).
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Process: Dissolve at 80°C in minimal Ethanol/Water mix. Cool slowly to 4°C. The compound's solubility drops drastically in water at low temperatures, while impurities (like defluorinated byproducts) may remain in solution.
Anti-Solvent Precipitation
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System: Ethyl Acetate (Solvent) + Heptane (Anti-Solvent).
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Process: Dissolve in Ethyl Acetate (10 vol). Add Heptane (20 vol) dropwise. This is effective for removing non-polar impurities that stay soluble in the Heptane-rich mother liquor.
References
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Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. Link
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for HSP methodology).
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PubChem Database. (2023). Compound Summary for CID 69644346: 2-(3-Fluoro-2-hydroxyphenyl)acetic acid.[4] National Center for Biotechnology Information. Link(Note: Closest structural analog used for property bridging).
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
- 1. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]
- 2. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-(3-Fluoro-2-hydroxyphenyl)acetic acid | C8H7FO3 | CID 69644346 - PubChem [pubchem.ncbi.nlm.nih.gov]
